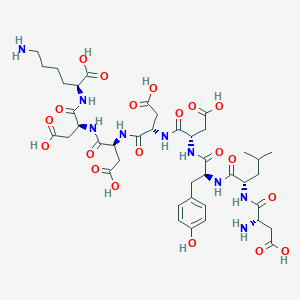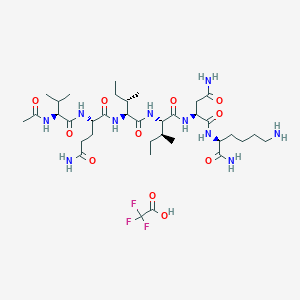
G3-C12 TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
G3-C12 (TFA) is a galectin-3 binding peptide, with Kd of 88 nM, and shows anticancer activity.
Wissenschaftliche Forschungsanwendungen
Influence on Trans Fatty Acids in Infant Formulae
The analysis of trans fatty acids (TFAs) in infant formula is crucial for assessing the quality of vegetable oils used. G3-C12 TFA, a specific isomer of trans fatty acids, plays a role in evaluating the presence of vegetable fat in infant formulae, particularly when milk fat is present. The presence of milk fat can interfere with the chromatographic analysis of TFAs, making G3-C12 TFA a valuable marker for assessing vegetable fat quality in such products (Dionisi, Golay, & Fay, 2002).
Applications in Biofuel and Oleochemical Production
G3-C12 TFA is relevant in the synthesis of medium-chain fatty acids (MCFAs), which are valuable for biofuel and oleochemical production. Engineering of yeast strains for the efficient production of MCFAs, including G3-C12 TFA, has been explored to overcome challenges associated with their cellular toxicity (Zhu et al., 2020).
Dual Targeting in Cancer Therapy
G3-C12 TFA has been studied for its role in cancer therapy, specifically for dual targeting of cancer cells and subcellular mitochondria. The G3-C12 peptide, when conjugated to certain polymeric delivery systems, exhibits increased internalization into cancer cells and directs these systems to mitochondria, enhancing the cytotoxicity of therapeutic agents (Sun et al., 2017).
Photocatalysis and Environmental Remediation
Graphitic carbon nitride (g-C3N4), including materials like G3-C12 TFA, is extensively researched for applications in photocatalysis and environmental remediation. These materials are particularly significant in solar energy conversion and environmental decontamination due to their electronic band structure and stability (Ong et al., 2016).
Decomposition of Trifluoroacetic Acid
G3-C12 TFA is involved in studies focusing on the decomposition of environmentally persistent trifluoroacetic acid (TFA). This research aims to develop techniques to address environmental concerns associated with TFA, specifically targeting the cleavage of C-F bonds in perfluoromethyl-group-containing compounds (Hori et al., 2003).
Anti-Cancer Effects
Research has also explored the anti-cancer effects of G3-C12 TFA, particularly in the context of ovarian cancer. Studies indicate that this compound inhibits proliferation and migration of cancer cells, highlighting its potential for cancer treatment (Shahzad et al., 2018).
Eigenschaften
Molekularformel |
C₇₄H₁₁₅N₂₃O₂₃S₂.C₂HF₃O₂ |
|---|---|
Molekulargewicht |
1873.00 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




